3-Dehydrocarnitine
Overview
Description
3-Dehydrocarnitine is an aliphatic quaternary ammonium betaine that belongs to the carnitine family . It is classified as a short-chain keto acid, having a carbon chain with fewer than six carbon atoms . This compound is an intermediate in the degradation of carnitine, which plays a crucial role in the transport of fatty acids from the cytosol into the mitochondria for energy production . At physiological pH, this compound exists predominantly in its zwitterionic form .
Preparation Methods
3-Dehydrocarnitine can be synthesized from D-carnitine or L-carnitine through the action of carnitine-3-dehydrogenase or (S)-carnitine-3-dehydrogenase . The enzymatic reaction involves the oxidation of the beta-hydroxy group of carnitine, facilitated by the coenzyme NAD+ . Industrial production methods often involve microbial degradation of carnitine using bacteria such as Pseudomonas species, which can metabolize carnitine to this compound .
Chemical Reactions Analysis
3-Dehydrocarnitine undergoes several types of chemical reactions:
Reduction: In the presence of specific enzymes, this compound can be reduced back to carnitine.
Substitution: This compound can participate in substitution reactions where functional groups are replaced under specific conditions.
Common reagents used in these reactions include NAD+ for oxidation and specific enzymes for reduction . The major products formed from these reactions are carnitine and glycine betaine .
Scientific Research Applications
3-Dehydrocarnitine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Dehydrocarnitine involves its role as an intermediate in carnitine metabolism. Carnitine is metabolized at its beta-hydroxy group by carnitine-3-dehydrogenase and NAD+, forming this compound . This compound then acts as an inducer for the enzyme, further catalyzing the reaction . In bacteria, this compound can be broken down to form glycine betaine, which is then metabolized through step demethylation to form glycine .
Comparison with Similar Compounds
3-Dehydrocarnitine is unique compared to other similar compounds due to its specific role in carnitine metabolism. Similar compounds include:
Carnitine: The parent compound from which this compound is derived.
Glycine Betaine: A product formed from the breakdown of this compound.
Acetylcarnitine: Another derivative of carnitine involved in fatty acid metabolism.
These compounds share similar metabolic pathways but differ in their specific roles and functions within the body .
Properties
IUPAC Name |
3-oxo-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8(2,3)5-6(9)4-7(10)11/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWULSFLVIUDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426297 | |
Record name | 3-Dehydrocarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Dehydrocarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10457-99-5 | |
Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-oxo-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10457-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dehydrocarnitine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dehydrocarnitine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-DEHYDROCARNITINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759KUA9C5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Dehydrocarnitine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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